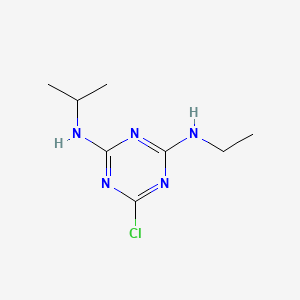

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The 1,3,5-triazine scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This document details a robust synthetic protocol, purification strategies, and a multi-technique analytical approach for the unambiguous structural elucidation and purity assessment of the target compound. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and reliability in a research and development setting.

Introduction: The Significance of Substituted Triazines

The 1,3,5-triazine ring system is a privileged scaffold in the design of biologically active molecules. Its planar structure, hydrogen bonding capabilities, and the ability to introduce diverse substituents at the 2, 4, and 6 positions allow for the fine-tuning of physicochemical and pharmacological properties.[3] The title compound, 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine, represents a specific substitution pattern with potential for further derivatization and biological screening. Understanding its synthesis and characterization is a foundational step for its exploration in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

A common and versatile approach to the synthesis of unsymmetrically substituted 1,3,5-triazines is the sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[3][4] The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.

Our retrosynthetic analysis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine envisions a convergent synthesis from cyanuric chloride, ethylmagnesium bromide (as a source of the ethyl group), sodium methoxide, and ammonia.

Experimental Protocols: Synthesis and Purification

Synthesis of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine

This synthesis is a one-pot, three-step process involving the sequential displacement of the chlorine atoms of cyanuric chloride.

Materials:

-

Cyanuric chloride

-

Ethylmagnesium bromide (1.0 M solution in THF)

-

Sodium methoxide (25% solution in methanol)

-

Ammonia (7 N solution in methanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetone

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

-

Dry ice

Instrumentation:

-

Three-neck round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnels

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Protocol:

-

Reaction Setup: A dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with cyanuric chloride (1 equivalent) dissolved in anhydrous THF (150 mL). The solution is cooled to -10 °C using a dry ice/acetone bath.

-

Introduction of the Ethyl Group: Ethylmagnesium bromide (1.0 M solution in THF, 1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -5 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Introduction of the Methoxy Group: Sodium methoxide (25% solution in methanol, 1.2 equivalents) is then added dropwise, ensuring the temperature does not exceed 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

-

Introduction of the Amino Group: The reaction mixture is cooled to 0 °C, and a solution of ammonia in methanol (7 N, 2.0 equivalents) is added slowly. The flask is securely stoppered, and the mixture is stirred at room temperature overnight.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

Isolation of the Crude Product: The solvent is removed under reduced pressure to yield the crude 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine as a solid.

Purification

The crude product is purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate. The fractions containing the pure product, as determined by thin-layer chromatography (TLC), are combined and the solvent is evaporated to afford the title compound as a white solid.

Physicochemical and Spectroscopic Characterization

A battery of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Physical Properties

| Property | Value |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol [5] |

| Appearance | White solid |

| Melting Point | To be determined |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate |

Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the triazine ring carbons, the ethyl group carbons, and the methoxy carbon. |

| FT-IR (ATR) | Characteristic stretches for N-H (amine), C-H (aliphatic), C=N (triazine ring), and C-O (methoxy) bonds. |

| Mass Spectrometry (ESI+) | A prominent ion peak corresponding to [M+H]⁺ at m/z 155.0927.[6] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final compound.[7][8]

HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

A single sharp peak in the chromatogram indicates a high degree of purity.

Visualizing the Workflow

Synthetic Pathway

Caption: Synthetic route to 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine.

Characterization Workflow

Caption: Analytical workflow for compound characterization.

Potential Applications in Drug Development

Substituted 2-amino-1,3,5-triazines have been investigated for a wide range of therapeutic applications. The presence of the ethyl and methoxy groups on the triazine core of the title compound provides a unique combination of lipophilicity and hydrogen bonding potential, which could be exploited in the design of novel therapeutic agents. This scaffold can serve as a starting point for the synthesis of libraries of analogs for screening against various biological targets, including kinases, proteases, and GPCRs. The amino group offers a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. The described protocols are grounded in established principles of organic synthesis and analytical chemistry, providing a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. The comprehensive characterization workflow ensures the generation of high-quality, well-characterized material suitable for subsequent biological evaluation.

References

-

Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Chromatographic Methods for Analysis of Triazine Herbicides. (2014). Taylor & Francis. Retrieved January 16, 2026, from [Link]

-

New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2018). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

4-ethyl-6-methoxy-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine-d3. (n.d.). ASCA GmbH. Retrieved January 16, 2026, from [Link]

-

4-ethyl-6-methoxy-n-methyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

N-ethyl-4-methoxy-6-propyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

4-Methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-amine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

2-Ethyl-4-amino-6-methoxy-s-triazine. (2018). SIELC Technologies. Retrieved January 16, 2026, from [Link]

-

GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of substituted 4(6)-amino-1,3,5-triazin-2-ones and... (2001). PubMed. Retrieved January 16, 2026, from [Link]

-

(PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Compound ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate. (n.d.). MolPort. Retrieved January 16, 2026, from [Link]

-

A structural study of N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-4,6-di(aziridin-1-yl)-1,3,5-triazin-2-amine by density functional theory calculations. (n.d.). Retrieved January 16, 2026, from [Link]

-

4,6-Dimethoxy-1,3,5-triazin-2(1H)-one. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)- N -(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). PubMed. Retrieved January 16, 2026, from [Link]

-

4-methoxybenzaldehyde ((2E)-4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-ylidene)hydrazone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

-

4-ethoxy-6-ethyl-1,3,5-triazin-2-amine. (n.d.). PubChemLite. Retrieved January 16, 2026, from [Link]

-

(PDF) N-Ethyl-6-ethylamino-4-oxo-1,3,5-triazin-2-aminium chloride (Oxysimazine·HCl). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

2-Amino-4-methoxy-6-methyl-1,3,5-triazine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl-. (n.d.). US EPA. Retrieved January 16, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine | C6H10N4O | CID 69701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-ethyl-6-methoxy-1,3,5-triazin-2-amine (C6H10N4O) [pubchemlite.lcsb.uni.lu]

- 7. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]